
Inhibidor de TRAF-STOP 6877002
Descripción general
Descripción
El inhibidor TRAF-STOP 6877002 es un inhibidor selectivo de la interacción entre CD40 y el factor 6 asociado al receptor del factor de necrosis tumoral. Este compuesto es conocido por su capacidad para inhibir la activación del factor nuclear kappa-light-chain-enhancer de las células B activadas en células RAW. Ha mostrado resultados prometedores en la reducción del reclutamiento de leucocitos, la activación de macrófagos y la proliferación de macrófagos en placas ateroscleróticas .
Aplicaciones Científicas De Investigación
In Vitro Studies
In vitro experiments have demonstrated that TRAF-STOP inhibitor 6877002 can significantly inhibit the differentiation of bone marrow-derived monocytes/macrophages into osteoclasts when stimulated by CD40 ligand (CD40L) and receptor activator of nuclear factor kappa-B ligand (RANKL). This inhibition leads to reduced NF-κB signaling activity and diminished bone resorption capacity, indicating potential applications in bone-related pathologies as well .
In Vivo Studies
In vivo studies using apolipoprotein E-deficient (ApoE−/−) mice have shown that administration of TRAF-STOP inhibitor 6877002 at a dosage of 10 μM/kg/day for six weeks leads to significant reductions in atherosclerotic plaque formation. Key findings include:
- Reduction in Plaque Size : A marked decrease in total atherosclerotic plaque area was observed compared to control groups.
- Stable Plaque Phenotype : Treated plaques exhibited characteristics indicative of stability, including smaller necrotic cores and reduced inflammatory cell infiltration (e.g., Ly6G+ neutrophils and CD3+ T cells) within the plaques .
- Improved Metabolic Parameters : The treatment did not adversely affect body weight or plasma cholesterol levels, suggesting that the compound does not induce immunosuppressive side effects while effectively targeting atherosclerosis .
Summary of Findings from Key Studies
Broader Implications for Immunology
The applications of TRAF-STOP inhibitor 6877002 extend beyond atherosclerosis into other areas of immunology and inflammation management. The compound's ability to modulate immune cell activation suggests potential therapeutic uses in various autoimmune diseases and chronic inflammatory conditions where CD40 signaling is implicated.
Potential Future Research Directions
- Autoimmune Diseases : Investigating the efficacy of TRAF-STOP inhibitor 6877002 in models of diseases such as rheumatoid arthritis or lupus.
- Combination Therapies : Exploring synergistic effects when used alongside other immunomodulatory agents.
- Long-term Safety Studies : Conducting extended studies to assess the long-term safety profile and potential side effects associated with chronic use.
Mecanismo De Acción
El inhibidor TRAF-STOP 6877002 ejerce sus efectos al inhibir selectivamente la interacción entre CD40 y el factor 6 asociado al receptor del factor de necrosis tumoral. Esta inhibición previene la activación del factor nuclear kappa-light-chain-enhancer de las células B activadas, lo que reduce el reclutamiento de leucocitos y la activación de macrófagos. El compuesto se dirige a vías moleculares específicas involucradas en la inflamación y la respuesta inmune .
Análisis Bioquímico
Biochemical Properties
TRAF-STOP inhibitor 6877002 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It binds to TRAF6, blocking its interaction with CD40 . This inhibition disrupts the downstream signaling of the CD40-CD40L dyad, which is central to atherogenesis . The compound’s interaction with these biomolecules significantly influences the biochemical reactions within the cell.
Cellular Effects
The effects of TRAF-STOP inhibitor 6877002 on cells are multifaceted. It reduces leukocyte recruitment and macrophage activation, thereby reducing macrophage proliferation in atherosclerotic plaques . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of TRAF-STOP inhibitor 6877002 involves its binding to TRAF6, which disrupts the interaction between TRAF6 and CD40 . This disruption inhibits the activation of NF-κB in cells, leading to a reduction in inflammation and leukocyte trafficking .
Metabolic Pathways
TRAF-STOP inhibitor 6877002 is involved in the CD40-TRAF6 signaling pathway . It interacts with the enzyme TRAF6, disrupting its interaction with CD40 and thereby inhibiting the downstream signaling of the CD40-CD40L dyad .
Métodos De Preparación
La ruta sintética para el inhibidor TRAF-STOP 6877002 implica varios pasos, comenzando con la preparación de compuestos intermedios. La ruta sintética detallada y las condiciones de reacción se describen en la patente WO2014033122A1. El compuesto se sintetiza típicamente a través de una serie de reacciones que involucran la formación de intermedios clave, seguidos de su conversión en el producto final bajo condiciones específicas .
Para la producción industrial, el compuesto se sintetiza en cantidades más grandes utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica el uso de solventes como el dimetilsulfóxido y reactivos como el polietilenglicol 300 y el Tween 80 para lograr la concentración y estabilidad deseadas .
Análisis De Reacciones Químicas
El inhibidor TRAF-STOP 6877002 se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar derivados oxidados.
Reducción: También puede sufrir reacciones de reducción para producir formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
El inhibidor TRAF-STOP 6877002 es único en su inhibición selectiva de la interacción CD40-factor 6 asociado al receptor del factor de necrosis tumoral. Los compuestos similares incluyen:
- CTK7A
- HIF-2α-IN-8
- Tilorona diclorhidrato
- Sulfato de glucosamina
- HIF1-IN-3
Estos compuestos también se dirigen a las vías inflamatorias, pero difieren en sus mecanismos específicos de acción y objetivos moleculares .
Actividad Biológica
TRAF-STOP inhibitor 6877002 is a selective small molecule inhibitor that targets the CD40-TRAF6 signaling pathway, which plays a critical role in various inflammatory and cardiovascular diseases, particularly atherosclerosis. This article delves into the biological activity of 6877002, highlighting its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.
The CD40-TRAF6 interaction is essential for the activation of NF-κB and other pro-inflammatory pathways. By inhibiting this interaction, TRAF-STOP 6877002 effectively reduces inflammatory responses without impairing other CD40-mediated immune functions. This selectivity is crucial as it minimizes the risk of immunosuppression associated with broader CD40 antagonists .
Preclinical Studies
Extensive research has demonstrated the efficacy of TRAF-STOP 6877002 in reducing atherosclerosis in apolipoprotein E-deficient (ApoE-/-) mice. Key findings from various studies include:
- Reduction in Atherosclerotic Plaque : Treatment with 6877002 resulted in a significant reduction of atherosclerotic plaque area by 47% in the aortic arch compared to control groups .
- Macrophage Activity : The inhibitor decreased macrophage activation and recruitment, leading to smaller necrotic cores within plaques and a more stable plaque phenotype .
- Immune Cell Composition : Flow cytometry analyses revealed decreased numbers of activated classical monocytes and reduced expression of CD40 and β2-integrin on these cells, indicating impaired recruitment ability .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of TRAF-STOP 6877002 indicates rapid hepatic clearance and low bioavailability (8.43%) when administered orally. However, intravenous administration showed improved bioavailability, suggesting that formulation strategies could enhance its therapeutic potential . Importantly, studies have shown that 6877002 does not exhibit significant toxicity or adverse effects on metabolic parameters or organ function in treated animals .
Comparative Data Table
Parameter | TRAF-STOP Inhibitor 6877002 | Control Group |
---|---|---|
Atherosclerotic Plaque Area | Reduced by 47% | No significant change |
Macrophage Activation | Decreased | Increased |
Necrotic Core Size | Smaller | Larger |
Monocyte Recruitment | Reduced by 30.5% | No significant change |
Bioavailability (Oral) | 8.43% | N/A |
Case Studies
- Atheroprotective Effects : In a study involving ApoE-/- mice fed a Western diet, treatment with TRAF-STOP 6877002 halted the progression of established atherosclerosis over six weeks. The treated mice exhibited stable plaque characteristics with increased collagen content and reduced immune cell infiltration .
- Neuroinflammation : Another study assessed the effects of 6877002 on neuroinflammatory conditions using experimental autoimmune encephalomyelitis (EAE) models. The inhibitor reduced monocyte infiltration into the central nervous system and improved overall disease severity .
Propiedades
IUPAC Name |
(E)-3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARYOFMRLSHZFE-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433249-94-6 | |
Record name | 433249-94-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for TRAF-STOP Inhibitor 6877002, and how does this impact downstream signaling?
A: TRAF-STOP Inhibitor 6877002 acts by directly disrupting the protein-protein interaction between CD40 and TRAF6. [] CD40, a co-stimulatory receptor found on immune cells like macrophages and B cells, requires interaction with TRAF adaptor proteins for downstream signaling. [] By inhibiting the binding of TRAF6 to CD40, this inhibitor specifically blocks the activation of inflammatory pathways downstream of CD40, including the production of pro-inflammatory cytokines like TNF and IL-6. [, , ] This targeted inhibition of CD40-TRAF6 signaling has been shown to reduce inflammation and ameliorate disease in models of atherosclerosis, obesity-associated insulin resistance, and sepsis. [, , ]
Q2: What is the significance of targeting the CD40-TRAF6 pathway specifically, as opposed to other points in the CD40 signaling cascade?
A: While inhibiting CD40 ligand (CD40L) binding to CD40 effectively reduces inflammation, long-term blockade leads to immune suppression. [] The CD40 receptor utilizes different TRAF proteins (TRAF2, 3, 5, 6) to activate diverse signaling cascades. [] Interestingly, studies show that CD40-TRAF2/3/5 signaling might even play a protective role in obesity-related metabolic complications. [] Therefore, targeting the CD40-TRAF6 interaction specifically offers a more precise approach. This focused inhibition allows for a reduction in inflammation associated with certain disease states, while potentially avoiding the broader immunosuppressive effects of complete CD40 pathway blockade. [, ]
Q3: What in vivo evidence supports the therapeutic potential of TRAF-STOP Inhibitor 6877002?
A: Preclinical studies using mouse models have demonstrated promising results. In Apoe-/- mice, which are prone to atherosclerosis, administration of TRAF-STOP inhibitors led to a significant reduction in atherosclerotic plaque size. This reduction was attributed to decreased monocyte and neutrophil recruitment to the artery wall, as well as a decrease in inflammatory cytokine production. [] Furthermore, encapsulating TRAF-STOP Inhibitor 6877002 in HDL-based nanoparticles enhanced its delivery to macrophages, further improving its efficacy in reducing atherosclerosis. [] Additionally, this inhibitor showed promise in a mouse model of obesity-associated insulin resistance, where it improved insulin sensitivity and reduced inflammation in adipose tissue. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.